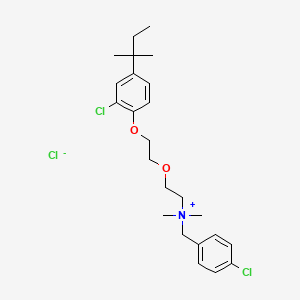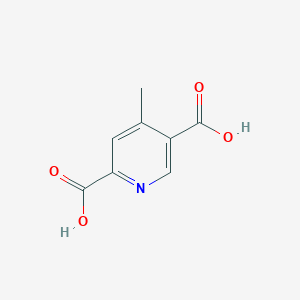
4-Methylpyridine-2,5-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylpyridine-2,5-dicarboxylic acid is a heterocyclic organic compound characterized by a pyridine ring substituted with a methyl group at the 4-position and carboxylic acid groups at the 2- and 5-positions
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 4-methylpyridine with chloroform and potassium hydroxide, followed by hydrolysis.
Industrial Production Methods: On an industrial scale, the compound is typically produced via catalytic oxidation of 4-methylpyridine using oxidizing agents such as nitric acid or hydrogen peroxide under controlled conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives, including pyridine-N-oxide.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Substitution reactions at the pyridine ring can introduce different functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed.
Major Products Formed:
Oxidation Products: Pyridine-N-oxide derivatives.
Reduction Products: Alcohols, aldehydes, and other reduced forms.
Substitution Products: Halogenated pyridines, N-alkylated pyridines, and other substituted derivatives.
科学的研究の応用
Chemistry: The compound is used as a precursor in the synthesis of various pyridine derivatives, which are important in organic synthesis and material science. Biology: It serves as a building block in the design of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 4-Methylpyridine-2,5-dicarboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include modulation of neurotransmitter activity, inhibition of enzyme function, or interaction with cellular signaling pathways.
類似化合物との比較
3-Methylpyridine-2,5-dicarboxylic acid: Similar structure but with the methyl group at the 3-position.
2,6-Dimethylpyridine-3,5-dicarboxylic acid: Additional methyl group at the 6-position.
Pyridine-2,6-dicarboxylic acid: Lacks the methyl group at the 4-position.
Uniqueness: 4-Methylpyridine-2,5-dicarboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This distinct structure allows for targeted applications in various fields, setting it apart from its analogs.
特性
分子式 |
C8H7NO4 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC名 |
4-methylpyridine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-4-2-6(8(12)13)9-3-5(4)7(10)11/h2-3H,1H3,(H,10,11)(H,12,13) |
InChIキー |
PCHSXZSLUUOTRE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


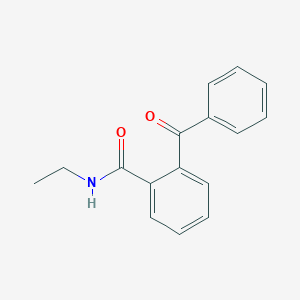
![Benzenamine, 4,4'-[(9-butyl-9H-carbazol-3-yl)methylene]bis[N-methyl-N-phenyl-](/img/structure/B15348189.png)
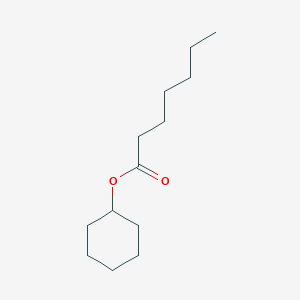
![N-[4-[[(4-Oxo-1-cyclohexa-2,5-dienylidene)methylamino]sulfamoyl]phenyl]acetamide](/img/structure/B15348196.png)
![Ethyl 5-methyl-6,7-dihydro-5H-cyclopenta[B]pyrazine-2-carboxylate](/img/structure/B15348200.png)

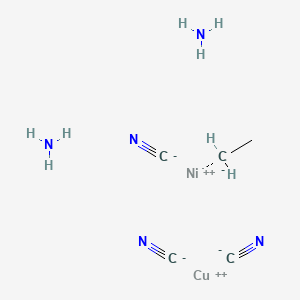
![6-oxo-3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxine-7-carboxylic acid](/img/structure/B15348222.png)
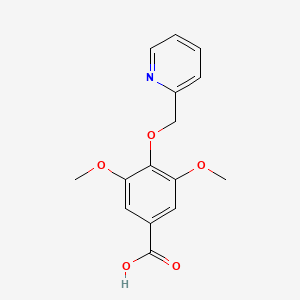

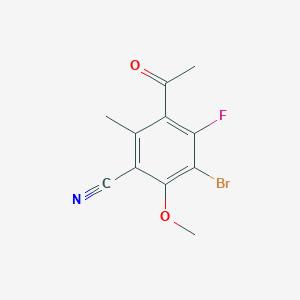

![methyl 2-(3-cyanobenzamido)-3-(3-methoxypropyl)-3H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B15348251.png)
